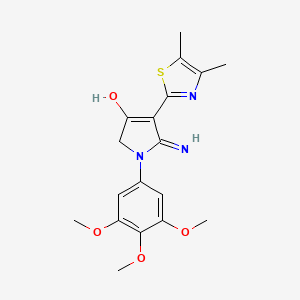![molecular formula C18H16N2O3S B6030913 5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6030913.png)
5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one, also known as BMT-047, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BMT-047 has been shown to exhibit potent anticancer properties, making it a promising candidate for the development of new cancer treatments. In
Mecanismo De Acción
The mechanism of action of 5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through multiple pathways to induce apoptosis in cancer cells. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including topoisomerase II and proteasome. This compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new cancer treatments. This compound has also been shown to exhibit anti-inflammatory properties, which may have potential applications in the treatment of other diseases, such as arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one is its potent anticancer properties. This compound has been shown to exhibit cytotoxicity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on 5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one could focus on further elucidating its mechanism of action and identifying potential drug targets. In addition, research could focus on improving the solubility of this compound to increase its efficacy in experimental settings. Other potential future directions for research could include investigating the anti-inflammatory properties of this compound and exploring its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis method of 5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst. The resulting product is then subjected to cyclization to form this compound. The overall yield of this synthesis method is around 50%, making it a relatively efficient method for the production of this compound.
Aplicaciones Científicas De Investigación
5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-8-7-13(10-16-17(21)20-18(19)24-16)9-15(14)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,19,20,21)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOTPKDAULKBQ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B6030841.png)
![2-(4-methoxyphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6030846.png)

![2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6030855.png)
![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
![methyl 2-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6030864.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030869.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6030874.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6030883.png)
![N-[4-(benzoylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6030902.png)
![diisopropyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B6030912.png)
![{3-benzyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6030914.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B6030923.png)